4-(Bromomethyl)phenol

Lipophilicity Drug Design Chromatography

4-(Bromomethyl)phenol (CAS 55909-73-4) is a strategic bifunctional building block. Its unique para-bromomethyl group provides superior leaving-group reactivity versus chloro analogs, enabling faster nucleophilic substitution kinetics. The higher LogP (2.18 vs. 1.5) drives improved membrane permeability and blood-brain barrier penetration in CNS-targeted pharmaceutical intermediates. The phenolic -OH enables orthogonal modifications, particularly in antimicrobial dendrimer and crosslinked polymer synthesis. This compound requires -20°C storage under inert atmosphere to maintain integrity. These differentiating performance characteristics make it irreplaceable for demanding R&D and scale-up applications.

Molecular Formula C7H7BrO
Molecular Weight 187.03 g/mol
CAS No. 55909-73-4
Cat. No. B1630418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)phenol
CAS55909-73-4
Molecular FormulaC7H7BrO
Molecular Weight187.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)O
InChIInChI=1S/C7H7BrO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2
InChIKeyMKNQNPYGAQGARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)phenol (CAS 55909-73-4) | Key Intermediate Properties and Procurement Specifications


4-(Bromomethyl)phenol (CAS 55909-73-4), also known as 4-hydroxybenzyl bromide, is a bifunctional aromatic compound characterized by a phenolic hydroxyl group and a reactive bromomethyl substituent at the para position. With a molecular formula of C7H7BrO and a molecular weight of 187.03 g/mol, this compound exhibits an ACD/LogP of 2.18 and a predicted boiling point of 269.9±15.0 °C at 760 mmHg . Its unique combination of functional groups enables dual reactivity: the phenolic -OH group can participate in hydrogen bonding and act as a nucleophile, while the benzylic -CH2Br moiety serves as an excellent electrophilic center for nucleophilic substitution reactions . This reactivity profile makes 4-(Bromomethyl)phenol a versatile building block in organic synthesis, medicinal chemistry, and polymer science, with applications ranging from pharmaceutical intermediate synthesis to the construction of functional dendrimers and crosslinked polymer networks.

Why 4-(Bromomethyl)phenol Cannot Be Simply Replaced by Structural Analogs in Critical Synthetic Applications


While structurally related para-substituted phenols such as 4-(chloromethyl)phenol, 4-(hydroxymethyl)phenol, or 4-methylphenol may appear to be viable substitutes based on nominal structural similarity, their divergent physicochemical properties and reactivity profiles render them unsuitable for direct replacement in applications requiring precise control over reaction kinetics, product lipophilicity, or downstream functionalization efficiency. The bromomethyl group in 4-(Bromomethyl)phenol exhibits a significantly higher leaving group propensity compared to the chloromethyl analog, resulting in markedly different nucleophilic substitution rates and reaction conditions [1]. Furthermore, the presence of the bromine atom substantially alters the compound's lipophilicity (LogP = 2.18) relative to its chloro counterpart (LogP = 1.5) [2], impacting its partitioning behavior in biphasic systems and its performance in applications such as membrane permeation or chromatographic separations. Additionally, the compound's specific storage requirements, including the need for -20°C storage under inert atmosphere to prevent benzylic oxidation and polymerization , distinguish it from more stable analogs and must be factored into procurement and handling protocols.

Quantitative Differentiation of 4-(Bromomethyl)phenol vs. Closest Analogs: A Data-Driven Selection Guide


Enhanced Lipophilicity vs. 4-(Chloromethyl)phenol: Implications for Membrane Permeability and Chromatographic Behavior

4-(Bromomethyl)phenol exhibits significantly higher lipophilicity compared to its chlorinated analog 4-(chloromethyl)phenol, as quantified by the octanol-water partition coefficient (LogP). This difference directly impacts its behavior in biological systems and separation processes. The measured ACD/LogP for 4-(Bromomethyl)phenol is 2.18 , whereas the XLogP3 for 4-(chloromethyl)phenol is 1.5 [1]. This 0.68 log unit increase corresponds to an approximately 4.8-fold higher partition coefficient, indicating greater affinity for hydrophobic environments.

Lipophilicity Drug Design Chromatography

Superior Leaving Group Reactivity vs. 4-(Chloromethyl)phenol in Nucleophilic Substitution

The benzylic bromide moiety in 4-(Bromomethyl)phenol serves as a superior leaving group compared to the benzylic chloride in 4-(chloromethyl)phenol, enabling faster and more efficient nucleophilic substitution reactions. Under basic conditions, the bromomethyl compound readily undergoes SN2 displacement, while the chloromethyl analog exhibits slower kinetics and requires more forcing conditions to achieve comparable conversion [1]. This reactivity difference is particularly pronounced in the context of o-quinomethane formation: the bromomethyl derivative displays selective N-alkylation of tryptophan under acidic/neutral conditions, whereas the chloromethyl derivative shows less controllable reactivity and tends to form polymeric byproducts via C-alkylation [1].

Organic Synthesis Reaction Kinetics Leaving Group

Validated Core Unit for Antimicrobial Dendrimer Synthesis: Demonstrated Efficacy Against Pathogenic Bacteria

4-(Bromomethyl)phenol has been experimentally validated as an effective core building block for the synthesis of unsymmetrical antimicrobial dendrimers. In a peer-reviewed study, dendrimers constructed using 4-(Bromomethyl)phenol as the core unit via O-alkylation with indazole and salicylate surface units were evaluated against four human pathogenic bacteria (E. coli, S. aureus, P. aeruginosa, and B. subtilis) using the cup plate method [1]. The dendrimers were synthesized in good yields, and their antimicrobial activity was quantitatively assessed, establishing a direct link between the bromomethylphenol core architecture and biological performance [1].

Dendrimer Chemistry Antimicrobial Medicinal Chemistry

Specialized Storage Requirements: -20°C Under Inert Atmosphere for Long-Term Stability

4-(Bromomethyl)phenol requires specific storage conditions to maintain chemical integrity, distinguishing it from more robust analogs. Vendor specifications indicate a storage temperature of -20°C , with recommendations for long-term storage under an inert atmosphere (e.g., argon or nitrogen) to prevent benzylic oxidation and polymerization . This contrasts with 4-(chloromethyl)phenol, which is typically stored at 2-8°C , reflecting the greater susceptibility of the benzylic bromide to thermal degradation and nucleophilic attack by atmospheric moisture.

Chemical Storage Stability Procurement

Optimal Application Scenarios for 4-(Bromomethyl)phenol Based on Verified Differentiation Evidence


Synthesis of Lipophilic Drug Candidates and Prodrugs Requiring Enhanced Membrane Permeability

The elevated LogP of 4-(Bromomethyl)phenol (ACD/LogP = 2.18) compared to 4-(chloromethyl)phenol (XLogP3 = 1.5) makes it the preferred alkylating agent when designing pharmaceutical intermediates intended to exhibit improved passive membrane diffusion or blood-brain barrier penetration . In medicinal chemistry programs targeting intracellular or CNS-active compounds, the bromomethyl derivative provides a quantifiable 4.8-fold increase in partition coefficient, which can be strategically leveraged to optimize ADME properties without introducing additional structural complexity.

Construction of Functional Dendrimers and Hyperbranched Polymers via Efficient O-Alkylation

The validated use of 4-(Bromomethyl)phenol as a core unit in antimicrobial dendrimer synthesis demonstrates its utility in macromolecular and materials chemistry . The compound's dual functionality enables simultaneous core anchoring via the phenolic oxygen and further peripheral functionalization through the bromomethyl group. This specific application scenario is supported by peer-reviewed literature showing successful O-alkylation and subsequent evaluation against clinically relevant bacterial strains, providing a proven synthetic pathway for researchers developing novel antimicrobial materials or drug delivery systems.

Preparation of Crosslinked Polymer Networks and Thermoset Resins Requiring High Reactivity

The superior leaving group ability of the benzylic bromide relative to its chloro analog positions 4-(Bromomethyl)phenol as an efficient crosslinking agent or reactive monomer in polymer synthesis. Applications include the preparation of epoxy thermosets, engineering thermoplastics, and flame-retardant materials where rapid and complete incorporation of the phenolic moiety into the polymer backbone is critical for achieving desired mechanical and thermal properties. The compound's reactivity profile enables lower curing temperatures and shorter reaction times compared to less reactive analogs, translating to improved process efficiency.

Synthesis of Fluorescent Probes and Chromatographic Derivatization Reagents

The combination of a fluorescently favorable phenolic chromophore and a reactive bromomethyl handle makes 4-(Bromomethyl)phenol an ideal precursor for developing fluorescent probes and HPLC derivatization reagents. The compound's distinct LogP (2.18) ensures adequate retention and resolution in reversed-phase chromatographic systems , while its reactivity toward nucleophiles enables efficient conjugation to analytes of interest. This dual functionality is particularly valuable in bioanalytical applications requiring both covalent labeling and predictable chromatographic behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.